molecular formula C7H6N4O2S B14594024 Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)- CAS No. 61006-80-2

Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-

Cat. No.: B14594024
CAS No.: 61006-80-2
M. Wt: 210.22 g/mol
InChI Key: WOMZPSAAJXSTHX-UHFFFAOYSA-N
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Description

Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrido[2,3-e]-1,2,4-triazine core with a methylsulfonyl group attached, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization, can yield the desired pyrido[2,3-e]-1,2,4-triazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can modify the triazine ring or the substituents attached to it.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrido[2,3-e]-1,2,4-triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

61006-80-2

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

3-methylsulfonylpyrido[2,3-e][1,2,4]triazine

InChI

InChI=1S/C7H6N4O2S/c1-14(12,13)7-9-6-5(10-11-7)3-2-4-8-6/h2-4H,1H3

InChI Key

WOMZPSAAJXSTHX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(C=CC=N2)N=N1

Origin of Product

United States

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